tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyano-fluoroaniline moiety
Preparation Methods
The synthesis of tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 2-cyano-5-fluoroaniline with tert-butyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include amines, alcohols, and substituted carbamates .
Scientific Research Applications
tert-Butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with specific receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
tert-Butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-cyanoethyl)carbamate: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
tert-Butyl N-(2-aminoethyl)carbamate: Lacks both the cyano and fluoro groups, leading to significantly different properties and applications.
tert-Butyl N-(2-(2-chloroanilino)ethyl)carbamate: Contains a chloro group instead of a fluoro group, which can affect its chemical behavior and interactions
Properties
IUPAC Name |
tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-14(2,3)20-13(19)18-7-6-17-12-8-11(15)5-4-10(12)9-16/h4-5,8,17H,6-7H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNWZUFKQXBFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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